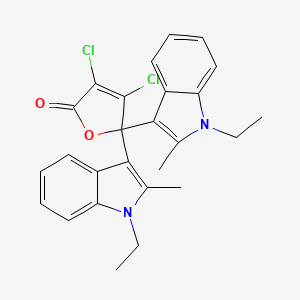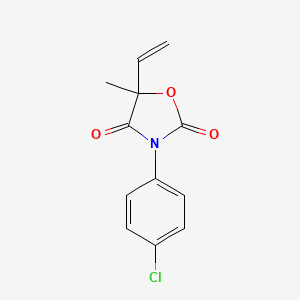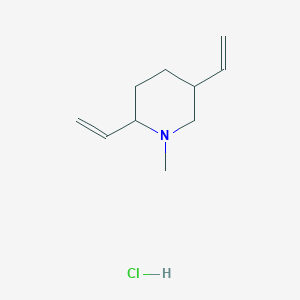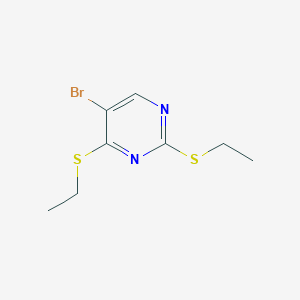
Urea, 1,1'-heptamethylenebis(3-cyclohexyl-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-): is a chemical compound known for its unique structure and properties. It belongs to the class of nitrosoureas, which are compounds containing the nitroso functional group attached to a urea moiety. This compound is characterized by its heptamethylene bridge linking two cyclohexyl groups, each bearing a nitroso group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) typically involves the reaction of cyclohexylamine with nitrous acid to form the nitroso derivative. This intermediate is then reacted with heptamethylene diisocyanate to form the final product. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions: Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: The nitroso groups can be reduced to amines.
Substitution: The nitroso groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: In medicine, nitrosoureas are known for their use in chemotherapy
Industry: In industry, this compound can be used in the production of polymers and other advanced materials due to its unique chemical properties.
作用機序
The mechanism of action of Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) involves the formation of reactive intermediates that can alkylate DNA and proteins. The nitroso groups can form nitrenium ions, which are highly reactive and can form covalent bonds with nucleophilic sites in DNA and proteins. This leads to the inhibition of DNA replication and protein function, which is the basis for its potential use in chemotherapy.
類似化合物との比較
- Urea, 1,1’-pentamethylenebis(3-cyclohexyl-1-nitroso-)
- Urea, 1,1’-trimethylenebis(3-cyclohexyl-1-nitroso-)
Comparison: Compared to its similar compounds, Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) has a longer heptamethylene bridge, which may affect its reactivity and interactions with biological molecules. This structural difference can influence its solubility, stability, and overall effectiveness in various applications.
Conclusion
Urea, 1,1’-heptamethylenebis(3-cyclohexyl-1-nitroso-) is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in different domains.
特性
CAS番号 |
64624-65-3 |
|---|---|
分子式 |
C21H38N6O4 |
分子量 |
438.6 g/mol |
IUPAC名 |
3-cyclohexyl-1-[7-[cyclohexylcarbamoyl(nitroso)amino]heptyl]-1-nitrosourea |
InChI |
InChI=1S/C21H38N6O4/c28-20(22-18-12-6-4-7-13-18)26(24-30)16-10-2-1-3-11-17-27(25-31)21(29)23-19-14-8-5-9-15-19/h18-19H,1-17H2,(H,22,28)(H,23,29) |
InChIキー |
ZQMUHXUMOJYKFU-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(CCCCCCCN(C(=O)NC2CCCCC2)N=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)
![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)




![6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14498905.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-3'-methyl-2'-[(4-methylphenyl)amino]-](/img/structure/B14498906.png)



![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-6-[(2-hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14498921.png)

